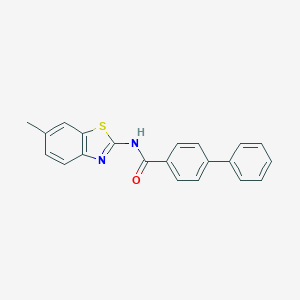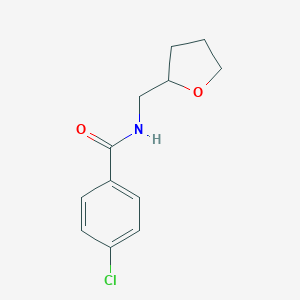![molecular formula C21H21NO7 B437674 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid CAS No. 774557-91-4](/img/structure/B437674.png)
5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid” has a CAS Number of 774557-91-4 and a linear formula of C21H21NO7 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular weight of this compound is 399.394 . The molecular formula is C21H21NO7, indicating that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms .Scientific Research Applications
Antioxidant and Skin Whitening Potential : Research on related sulfur-containing compounds from pineapple fruit has shown that these compounds, including variants of 5-oxopentanoic acid, exhibit inhibitory activities against tyrosinase. This suggests potential use in anti-browning effects in pineapple juice and as skin whitening agents in cosmetic applications (Zheng et al., 2010).
Antimicrobial Properties : A study on pyrazolines based thiazolidin-4-one derivatives, related to 5-oxopentanoic acid, indicated antimicrobial activity. These compounds were tested for antibacterial and antifungal activities, suggesting a role in combating microbial infections (Patel et al., 2013).
Amino Acid Synthesis and Applications : The synthesis of L-2-Amino-5-arylpentanoic acids, which are structurally related to 5-oxopentanoic acid, has been studied for their role as constituent amino acids in toxins. These compounds could have applications in understanding toxin composition and synthesis (Shimohigashi et al., 1976).
Synthetic Applications : Research on the synthesis of specific amino acid derivatives, such as 5-amino-4-oxopentanoic acid, indicates the potential for using these compounds in various synthetic applications, including the production of pharmaceuticals and research chemicals (Konarev et al., 2007).
Pharmaceutical Development : Certain derivatives of 5-oxopentanoic acid have been investigated for their potential in pharmaceutical development, particularly in the creation of novel compounds with potential therapeutic applications, such as antidepressants or cancer treatments (Matarrese et al., 1997).
properties
IUPAC Name |
5-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-28-17-11-7-14(8-12-17)18(23)13-29-21(27)15-5-9-16(10-6-15)22-19(24)3-2-4-20(25)26/h5-12H,2-4,13H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXILGFQAJHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B437599.png)
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)
![Ethyl 5-{[4-(2-quinoxalinyl)phenoxy]methyl}-2-furoate](/img/structure/B437748.png)

![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)





![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
